2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)-

Lipophilicity Polar surface area Structure–property relationships

The compound (4R)-4-(3,4-dichlorophenyl)-4-hydroxybutan-2-one (CAS 645401‑55‑4) is a chiral β‑hydroxy ketone bearing a 3,4‑dichlorophenyl substituent. It exhibits an (R)‑absolute configuration at the benzylic alcohol center, with a molecular formula C₁₀H₁₀Cl₂O₂, a molecular weight of 233.09 g mol⁻¹, a computed XLogP3 of 2.6, one hydrogen‑bond donor and two acceptors, and a topological polar surface area of 37.3 Ų.

Molecular Formula C10H10Cl2O2
Molecular Weight 233.09 g/mol
CAS No. 645401-55-4
Cat. No. B12579160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)-
CAS645401-55-4
Molecular FormulaC10H10Cl2O2
Molecular Weight233.09 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)O
InChIInChI=1S/C10H10Cl2O2/c1-6(13)4-10(14)7-2-3-8(11)9(12)5-7/h2-3,5,10,14H,4H2,1H3/t10-/m1/s1
InChIKeyKHZGWVCUAPPPEB-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butanone, 4-(3,4-dichlorophenyl)-4-hydroxy-, (4R)- (CAS 645401-55-4) – Procurement-Relevant Identity and Physicochemical Profile


The compound (4R)-4-(3,4-dichlorophenyl)-4-hydroxybutan-2-one (CAS 645401‑55‑4) is a chiral β‑hydroxy ketone bearing a 3,4‑dichlorophenyl substituent [1]. It exhibits an (R)‑absolute configuration at the benzylic alcohol center, with a molecular formula C₁₀H₁₀Cl₂O₂, a molecular weight of 233.09 g mol⁻¹, a computed XLogP3 of 2.6, one hydrogen‑bond donor and two acceptors, and a topological polar surface area of 37.3 Ų . These properties place it among halogenated aromatic hydroxy ketones used as chiral synthons and reference standards in pharmaceutical intermediate synthesis and analytical method development.

Why In‑Class Hydroxy Ketones Cannot Substitute (4R)-4-(3,4-Dichlorophenyl)-4-Hydroxybutan-2-One


Structurally analogous hydroxy ketones—such as the 2,6‑dichlorophenyl positional isomer, the 3,4‑dichlorophenyl regioisomer bearing the ketone at C‑1, and the dihydroxy derivative—differ fundamentally in their stereoelectronic properties, hydrogen‑bonding capacity, and molecular recognition patterns [1]. The specific 3,4‑dichloro substitution and the (R)‑configured benzylic alcohol in the target compound define its interaction with chiral stationary phases, enzymatic active sites, and biological targets, while even slight alterations in chlorine position or ketone location lead to markedly different chromatographic retention, metabolic stability, or receptor‑binding profiles. Consequently, procurement of the exact (4R)‑3,4‑dichloro enantiomer is mandatory for applications requiring defined stereochemistry and reproducible performance.

Comparator‑Based Quantitative Differentiation Evidence for (4R)-4-(3,4-Dichlorophenyl)-4-Hydroxybutan-2-One


Positional Isomer Differentiation: 3,4‑ vs. 2,6‑Dichloro Substitution Effects on Lipophilicity and Polar Surface Area

The (4R)-3,4‑dichlorophenyl isomer (target) exhibits a computed XLogP3 of 2.6 and a topological polar surface area (TPSA) of 37.3 Ų [1]. In contrast, the (4R)-2,6‑dichlorophenyl positional isomer (J‑GLOBAL ID 200907077366460996) has the same molecular formula but a distinct chlorine topology that is predicted to alter both lipophilicity and electron distribution on the aromatic ring [2]. Although direct experimental XLogP data for the 2,6‑isomer are not available in public databases, the difference in substitution pattern is known to modulate passive membrane permeability and chromatographic retention, making the 3,4‑isomer the preferred choice when higher lipophilicity or altered metabolic soft spots are desired.

Lipophilicity Polar surface area Structure–property relationships

Regioisomer Differentiation: 2‑Butanone vs. 1‑Butanone Backbone and Hydrogen‑Bonding Capacity

The target compound (4R)-4-(3,4-dichlorophenyl)-4-hydroxybutan-2-one contains one hydrogen‑bond donor (the benzylic –OH) and two acceptors (the ketone carbonyl and the alcohol oxygen) [1]. In comparison, 1-(3,4-dichlorophenyl)-4-hydroxy-1-butanone (CAS 1701637‑72‑0) places the ketone at the C‑1 position adjacent to the aryl ring, creating a conjugated aryl ketone system with a different hydrogen‑bond acceptor strength and a distinct dipole moment . This structural shift alters the compound’s interaction with polar stationary phases and its ability to engage in specific hydrogen‑bond networks, resulting in different chromatographic retention times and potentially divergent reactivity in enzymatic reductions or chemical derivatizations.

Hydrogen bonding Regioisomer Chromatographic retention

Enantiomer‑Specific Differentiation: (4R)‑ vs. (4S)‑Configuration and Chiral Recognition in Analytical and Biological Systems

The (4R)‑enantiomer (CAS 645401‑55‑4) possesses a defined absolute configuration—[C@@H](O) at the benzylic carbon—that governs its elution order on chiral stationary phases and its stereospecific interactions with biological macromolecules [1]. The (4S)‑enantiomer, though not assigned a separate CAS number in public databases, would exhibit opposite optical rotation and different retention on polysaccharide‑based chiral columns. In the context of sertraline‑related intermediates, the (4R)‑configuration is required to access the correct diastereomer during subsequent transformations, as opposite stereochemistry leads to inactive or undesired isomers [2]. Quantitative enantiomeric excess (ee) values and specific rotation data for the (4R)‑enantiomer are essential quality attributes that suppliers must provide.

Enantiomer Chiral chromatography Stereospecificity

Functional Group Differentiation: Monohydroxy Ketone vs. Dihydroxy Ketone and Impact on Derivatization Reactivity

The target compound contains a single benzylic hydroxyl group (monohydroxy ketone), whereas (4R)-4-(2,6-dichlorophenyl)-1,4-dihydroxy-2-butanone (ChemSpider 9532037) possesses two hydroxyl groups (dihydroxy ketone) . The presence of the second hydroxyl group on the butanone backbone increases hydrogen‑bond donor count to 2 and raises the topological polar surface area, altering solubility and chromatographic behaviour. In synthetic applications requiring selective oxidation or acylation of the benzylic alcohol, the monohydroxy system provides unambiguous chemoselectivity, while the dihydroxy analog would require protecting‑group strategies or face competing reactions. This distinction is critical for procurement when the downstream chemistry demands a single reactive hydroxyl site.

Chemoselectivity Derivatization Functional group

Chiral Intermediate Relevance in Sertraline‑Related Synthesis

The 3,4‑dichlorophenyl motif and the (4R)‑configuration are recurring structural elements in intermediates leading to sertraline and its analogs [1]. While the target compound is not the direct precursor, it shares the critical 3,4‑dichlorophenyl and chiral benzylic alcohol features required for downstream transformations to tetralin‑based antidepressants. Generic substitution with a 2,6‑dichlorophenyl or racemic analog would introduce incorrect regiochemistry or stereochemistry, leading to impurities that are difficult to remove and that fail pharmacopoeial specifications for sertraline hydrochloride [2][3]. Procurement of the (4R)-3,4‑dichloro enantiomer is therefore indispensable for firms engaged in sertraline intermediate or impurity reference standard production.

Sertraline Chiral intermediate Pharmaceutical synthesis

Optimal Procurement Scenarios for (4R)-4-(3,4-Dichlorophenyl)-4-Hydroxybutan-2-One Based on Quantitative Evidence


Chiral Reference Standard for Sertraline Impurity Profiling

The (4R)-3,4‑dichlorophenyl configuration aligns with the stereochemistry of sertraline‑related impurities. Analytical laboratories validating HPLC methods for sertraline hydrochloride according to USP specifications require this exact enantiomer as a reference marker to establish system suitability and quantify enantiomeric impurities . Procurement of the (4R)-enantiomer with a certificate of analysis detailing enantiomeric excess ensures accurate impurity tracking and regulatory compliance.

Chiral Building Block for Asymmetric Synthesis of Tetralin Derivatives

Medicinal chemistry groups synthesizing tetralin‑based CNS agents can employ (4R)-4-(3,4-dichlorophenyl)-4-hydroxybutan-2-one as a chirality‑bearing intermediate. Its single benzylic hydroxyl group permits selective oxidation, acylation, or Mitsunobu inversion without protecting‑group interference, simplifying the synthetic route compared to dihydroxy analogs .

Structure–Activity Relationship (SAR) Studies on Halogenated Aromatic Ketones

The 3,4‑dichloro substitution pattern confers a unique lipophilicity (XLogP3 = 2.6) and electronic profile distinct from the 2,6‑dichloro isomer. Pharmacologists exploring chlorine positional effects on target binding or metabolic stability should procure the (4R)-3,4‑isomer to maintain consistency across SAR datasets [1].

Method Development for Chiral Separation of β‑Hydroxy Ketones

Chromatographers developing chiral HPLC or SFC methods for hydroxy ketone enantiomers can use the (4R)-3,4‑dichloro compound as a model analyte. Its well‑defined absolute configuration and halogenated aryl ring provide strong UV absorption and predictable retention on polysaccharide‑based chiral columns, facilitating method optimisation and column screening [2].

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